molecular formula C21H17N3O6 B2615612 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-56-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2615612
CAS No.: 899970-56-0
M. Wt: 407.382
InChI Key: RAQSJOIYRHNFRK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 946222-69-1) is a high-purity chemical compound with a molecular formula of C21H17N3O6 and a molecular weight of 407.38 g/mol, offered at a purity of 95% or higher for research and development applications . This complex molecule is built around a 2-oxo-1,2-dihydropyridine core that is functionalized with a 3-nitrophenylmethyl group at the pyridine nitrogen and a 2,3-dihydro-1,4-benzodioxin-6-yl carboxamide group at the 3-position . The structural framework of this compound incorporates two privileged scaffolds in medicinal chemistry: the pyridine heterocycle and the 1,4-benzodioxane system . Pyridine derivatives represent one of the most significant heterocyclic building blocks in pharmaceutical compounds, with approximately one-fifth of recently approved drugs containing pyridine or related structures . The 1,4-benzodioxane template has been extensively utilized in drug discovery as a versatile scaffold for designing molecules with diverse biological activities, including acting as agonists and antagonists for various receptor subtypes such as nicotinic, alpha-adrenergic, and 5-HT receptors . Additionally, 1,4-benzodioxane derivatives have demonstrated potential as antitumor and antibacterial agents in scientific literature . This specific molecular architecture, combining these pharmacologically relevant scaffolds with a nitrophenyl moiety, makes this compound a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel enzyme inhibitors or receptor ligands. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material appropriately in accordance with their institutional safety guidelines.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c25-20-7-4-15(13-23(20)12-14-2-1-3-17(10-14)24(27)28)21(26)22-16-5-6-18-19(11-16)30-9-8-29-18/h1-7,10-11,13H,8-9,12H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSJOIYRHNFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and nitrophenyl intermediates, which are then coupled with a dihydropyridine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : Studies have shown that dihydropyridine derivatives possess significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are vital in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .
  • Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential for anti-inflammatory applications .

Therapeutic Implications

Given its diverse biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide holds promise in various therapeutic areas:

  • Neuroprotection : Due to its antioxidant and enzyme inhibitory properties, it may be explored as a neuroprotective agent against neurodegenerative diseases.
  • Diabetes Management : Its ability to inhibit α-glucosidase positions it as a candidate for managing postprandial hyperglycemia in diabetic patients .
  • Anti-cancer Research : Compounds within this class have shown potential in cancer research due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyYearFindings
Synthesis of new sulfonamides with benzodioxane2019Investigated enzyme inhibitory potential against α-glucosidase and acetylcholinesterase .
Molecular docking studies on dihydropyridine derivatives2021Suggested promising anti-inflammatory activity through enzyme inhibition .
Evaluation of antioxidant properties2020Confirmed significant antioxidant activity in vitro .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Core Structure Key Substituents Molecular Weight Functional Groups Notable Properties
Target Compound 6-Oxo-1,6-dihydropyridine - 1,4-Benzodioxin
- 3-Nitrobenzyl
- C3-carboxamide
~403.38 (estimated) Nitro, carboxamide, ether High lipophilicity; potential metabolic stability
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) Pyridine - 1,4-Benzodioxin
- Dimethylaminomethylphenyl
- Methoxy
391.46 Tertiary amine, methoxy, ether Increased basicity (dimethylamino group); likely higher aqueous solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine - 4-Nitrophenyl
- Diethyl ester
- Cyano
~514 (estimated) Nitro, ester, cyano High melting point (243–245°C); ester groups may confer hydrolytic instability
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2) Pyridazine - 3,4-Dimethylphenyl ~273.29 (estimated) Carboxamide, methyl Reduced polarity (methyl groups); pyridazine core alters electronic distribution

Key Differences in Functional Groups and Properties

Substituent Effects: The 3-nitrobenzyl group in the target compound contrasts with the dimethylaminomethylphenyl group in CS-0309467 . Ester vs. Carboxamide: The diethyl ester groups in Compound 1l increase lipophilicity but are prone to hydrolysis compared to the stable carboxamide in the target compound.

In contrast, the dihydropyridine core in the target compound allows for tautomerization (keto-enol forms), which could influence solubility and receptor binding.

Metabolic Considerations :

  • The 1,4-benzodioxin moiety in the target compound and CS-0309467 is associated with resistance to oxidative metabolism, enhancing half-life. In contrast, the 3-nitro group may undergo enzymatic reduction to an amine, forming reactive intermediates.

Spectral and Physical Data Highlights

  • Melting Points : Compound 1l exhibits a high melting point (243–245°C), likely due to strong intermolecular forces from nitro and amide groups. The target compound’s melting point is unreported but expected to be lower due to less polar substituents.
  • Spectral Signatures :
    • NMR : The target compound’s benzodioxin methylenedioxy protons would resonate at δ ~4.2–4.5, while the 3-nitrobenzyl aromatic protons would appear downfield (δ ~7.5–8.5) due to deshielding .
    • HRMS : Compound 1l’s HRMS data (exact mass confirmed) validates its molecular formula , a critical step absent in the target compound’s documentation.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with various substituents to yield derivatives with enhanced biological activity. For instance, one method includes reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with substituted phenylsulfonyl chlorides and acetamides in an alkaline medium to produce sulfonamide derivatives. These derivatives are then screened for their enzyme inhibitory properties against targets such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

Research has demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities:

  • α-Glucosidase Inhibition : Several synthesized derivatives showed promising results in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage postprandial blood glucose levels in diabetic patients .
  • Acetylcholinesterase Inhibition : The compound also displayed inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like AD .

Antioxidant Properties

Some studies have indicated that 2,3-dihydro-1,4-benzodioxin derivatives possess antioxidant properties. They have been evaluated for their ability to inhibit lipid peroxidation in low-density lipoproteins (LDL), which is a significant factor in cardiovascular diseases . The most active compounds were found to be significantly more effective than traditional antioxidants such as probucol.

The biological activity of N-(2,3-dihydro-1,4-benzodioxin) derivatives can be attributed to several mechanisms:

  • Enzyme Binding : The structural features of these compounds allow them to bind effectively to active sites on enzymes like α-glucosidase and AChE, inhibiting their activity.
  • Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxin structure contributes to their ability to scavenge free radicals, thereby reducing oxidative stress .

Case Study 1: Anti-Diabetic Potential

In a study evaluating the anti-diabetic potential of various benzodioxin derivatives, it was found that certain compounds exhibited IC50 values comparable to established antidiabetic drugs. The most effective compounds were those that incorporated nitrophenyl groups, enhancing their binding affinity for α-glucosidase .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced neuronal cell death. The results indicated that specific derivatives could significantly reduce cell death rates in cultured neurons exposed to oxidative stressors .

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